

Preclinical Profile of LY465608: A Dual PPARα/y Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive overview of the preclinical data available for **LY465608**, focusing on its pharmacological activity, mechanism of action, and effects in various in vivo models of metabolic and cardiovascular disease. The information is presented to serve as a technical guide for researchers and professionals in the field of drug development.

Core Data Presentation

The following tables summarize the quantitative data for **LY465608**'s activity on human PPARα and PPARγ.

Table 1: In Vitro Binding Affinity of LY465608

Target	Parameter	Value (nM)	Reference
Human PPARα	Ki	170	[1]
Human PPARy	Ki	550	[1]

Table 2: In Vitro Functional Activity of LY465608



Target	Parameter	Value (nM)	Reference
Human PPARα	EC50	150	[1]
Human PPARy	EC ₅₀	548	[1]

Mechanism of Action: Dual PPARα/y Activation

LY465608 exerts its pharmacological effects by simultaneously activating both PPARα and PPARγ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

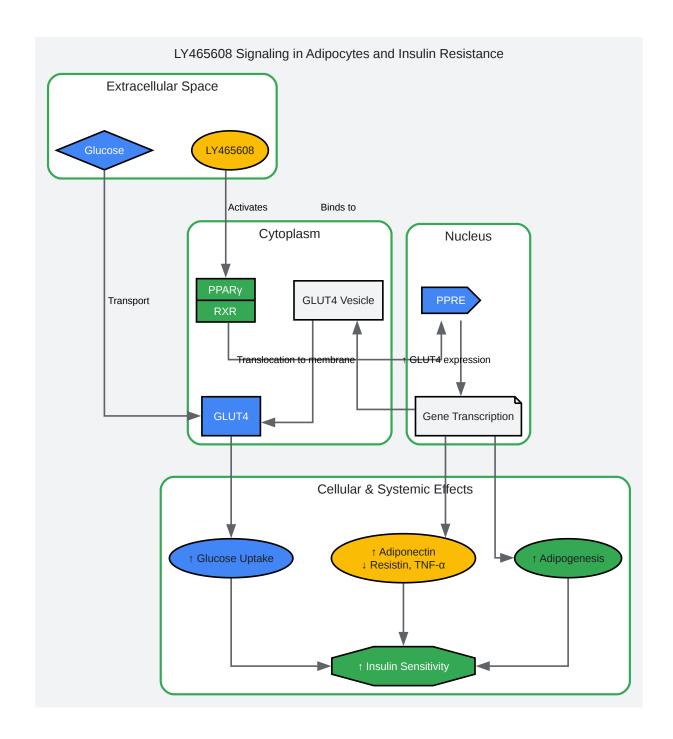
Signaling Pathway in Macrophages and Atherosclerosis

In the context of atherosclerosis, the dual activation of PPAR α and PPAR γ in macrophages is believed to have a synergistic anti-atherogenic effect. PPAR γ activation in macrophages promotes their differentiation towards an anti-inflammatory M2 phenotype, enhances cholesterol efflux via the LXR α -ABCA1/ABCG1 pathway, and reduces the expression of pro-inflammatory cytokines. Simultaneously, PPAR α activation can inhibit inflammatory responses and may contribute to improved lipid homeostasis within the vessel wall.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. trepo.tuni.fi [trepo.tuni.fi]
- To cite this document: BenchChem. [Preclinical Profile of LY465608: A Dual PPARα/γ
 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1675702#preclinical-data-on-ly465608]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com